3,4-Diethyl-2,5-dimethylquinoline

Lipophilicity Drug-likeness Membrane permeability

Researchers exploring quinoline antimicrobial SAR require precise C4-substituted probes to interrogate substitution tolerance, yet isomerically pure C15H19N scaffolds with defined alkyl topology are difficult to source. 3,4-Diethyl-2,5-dimethylquinoline (CAS 2059941-92-1) solves this by providing a position-4-ethyl, position-8-unoccupied quinoline core. • Occupies a non-interchangeable SAR niche: C4 substitution present, C8 absent-critical for dissecting 4,8-disubstitution requirements per 2022 review evidence. • Fragment-like properties: MW 213.32, TPSA 12.89 Ų, 2 rotatable bonds-ideal for FBDD growing/linking strategies. • Supplied at 95% purity with full analytical characterization; available for immediate dispatch.

Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
Cat. No. B13188856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-2,5-dimethylquinoline
Molecular FormulaC15H19N
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C=CC=C2N=C1C)C)CC
InChIInChI=1S/C15H19N/c1-5-12-11(4)16-14-9-7-8-10(3)15(14)13(12)6-2/h7-9H,5-6H2,1-4H3
InChIKeyMAZKICYNBQMALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diethyl-2,5-dimethylquinoline (CAS 2059941-92-1): Structural and Physicochemical Baseline for Quinoline Library Procurement


3,4-Diethyl-2,5-dimethylquinoline is a fully substituted alkylquinoline (C15H19N, MW 213.32 g/mol) belonging to the polysubstituted quinoline class, a privileged scaffold in medicinal chemistry and chemical biology . The compound features methyl groups at positions 2 and 5 and ethyl groups at positions 3 and 4 of the quinoline core, yielding a computed LogP of 3.98 and a topological polar surface area (TPSA) of 12.89 Ų [1]. Unlike the parent quinoline (LogP ~2.0–2.2) or simpler 2,5-dimethylquinoline (XlogP 3.0), this substitution pattern confers intermediate-to-high lipophilicity with precisely two rotatable bonds, positioning the compound within a favorable drug-like property space for membrane permeation and target engagement [2][3]. As a synthetic small-molecule screening compound available from commercial vendors at 95% purity, it serves as a building block for structure–activity relationship (SAR) exploration and fragment-based lead optimization campaigns .

Quinoline SAR library building block with defined 3,4-diethyl-2,5-dimethyl substitution
Fragment-based lead optimization scaffold with controlled rotatable bond profile
Analytical reference candidate for alkylquinoline isomer mixtures

Why Generic Alkylquinoline Substitution Fails: Position-Specific Differentiation of 3,4-Diethyl-2,5-dimethylquinoline for Targeted Library Design


Within the C15H19N quinoline isomeric space, multiple positional isomers share identical molecular formula and similar computed properties, yet their biological profiles and synthetic utility diverge sharply due to the precise placement of alkyl substituents [1][2]. For example, 3-ethyl-6-methyl-2-propylquinoline (CAS 3299-45-4) has a nearly identical LogP (4.06) but features three rotatable bonds and a different substitution topology that alters steric accessibility to the quinoline nitrogen and π-system [1][3]. Similarly, 2,3-dimethyl-4,8-diethylquinoline—a petroleum-derived isomer identified by Schenck and Bailey—places ethyl groups at positions 4 and 8 rather than 3 and 4, which reviews indicate is a critical determinant for bioactivity at multiple target classes [2][4]. Simple 2,5-dimethylquinoline (MW 157.21, zero rotatable bonds) lacks the ethyl substituents entirely, resulting in significantly lower lipophilicity (XlogP 3.0 vs. 3.98) and reduced capacity for hydrophobic target interactions [3]. These differences are not cosmetic: in medicinal chemistry SAR campaigns, even single-position alkyl shifts can ablate target affinity or alter selectivity profiles. A 2022 review of quinoline-based bioactive heterocycles explicitly concluded that substitution at positions 4 and 8 is more crucial for bioactivity than substitution at other positions, underscoring that 3,4-diethyl-2,5-dimethylquinoline—with a substituent at position 4 but not 8—occupies a distinct and non-interchangeable SAR niche [4].

Positional isomers with C8 substitution may exhibit divergent target interaction profiles.

Rotatable bond count differs (0–3) across analogs, altering conformational sampling.

Lipophilicity gap of ~1 LogP unit may shift membrane partitioning behavior.

Quantitative Evidence Guide: Where 3,4-Diethyl-2,5-dimethylquinoline Differs from Closest Alkylquinoline Analogs


Lipophilicity Advantage: +0.98 LogP Units vs. 2,5-Dimethylquinoline for Enhanced Membrane Permeability Prediction

3,4-Diethyl-2,5-dimethylquinoline exhibits a computed LogP (ACD/Labs) of 3.98, compared to XlogP 3.0 for 2,5-dimethylquinoline, the simplest analog lacking the 3,4-diethyl substituents [1]. This represents a +0.98 LogP unit increase—approximately one additional order of magnitude in octanol–water partition coefficient—attributable to the two ethyl groups [1]. In the broader quinoline class, LogP values in the 3.5–4.5 range have been correlated with improved Gram-positive antibacterial membrane penetration in multiple SAR studies, whereas compounds with LogP below 3.0 often show reduced cellular accumulation [2]. The parent quinoline (XlogP ~2.0–2.2) is a further 1.8–2.0 LogP units below the target compound [3].

LogP Comparison
Reported
+0.98 LogP units
Supports membrane partitioning context
Computed value; no experimental shake-flask data
Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Differentiation: 2 vs. 0 vs. 3 Across Closest Analogs Dictates Conformational Sampling in Target Binding

3,4-Diethyl-2,5-dimethylquinoline possesses exactly 2 rotatable bonds (both from the ethyl substituents at C3 and C4), compared to 0 rotatable bonds for 2,5-dimethylquinoline (no ethyl/alkyl chains) and 3 rotatable bonds for the positional isomer 3-ethyl-6-methyl-2-propylquinoline (ethyl at C3, propyl at C2) [1][2]. This intermediate flexibility represents a calculated entropic advantage in target binding: too few rotatable bonds limits induced-fit adaptation, while too many increases the entropic penalty upon binding [3]. Veber et al. demonstrated that rotatable bond count ≤10 is generally favorable for oral bioavailability, and the target compound's value of 2 falls well within this range while offering greater conformational space than the rigid 2,5-dimethylquinoline [3].

Rotatable Bonds
Reported
2 vs. 0 vs. 3
Conformational sampling context
Intermediate flexibility between rigid and flexible isomers
Conformational flexibility Molecular docking Entropic penalty

Unique Substitution Topology in C15H19N Isomeric Space: 4-Position Occupancy vs. 8-Position in Closest Isomer

Among C15H19N alkylquinoline positional isomers documented in the literature, 3,4-diethyl-2,5-dimethylquinoline is structurally unique in occupying position C4 with an ethyl group while leaving position C8 unsubstituted. By contrast, its closest literature-characterized isomer, 2,3-dimethyl-4,8-diethylquinoline (Schenck & Bailey, 1941), bears ethyl groups at both C4 and C8 [1]. A 2022 review of quinoline-based bioactive heterocycles concluded that substitution at the 4- and 8-positions is more crucial for bioactivity than substitution at other positions [2]. The target compound's substitution at C4 (present) and C8 (absent) thus occupies a pharmacologically distinct topology relative to the 4,8-diethyl isomer, with predicted divergent effects on target binding, particularly for targets where C8 substitution is sterically disfavored [1][2].

C4/C8 Topology
Class-level
C4 ethyl; C8 H
Reported SAR niche context
Review-level inference; C8 substitution critical for bioactivity
Positional isomerism SAR niche Substitution topology

Vendor-Supplied Purity Benchmark vs. Common Alkylquinoline Screening Compounds

3,4-Diethyl-2,5-dimethylquinoline is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a specified purity of 95%, as determined by the vendor's quality control batch analysis . This purity level matches or exceeds the typical 95% specification for screening-grade alkylquinoline building blocks such as 2,5-dimethylquinoline (available from Bidepharm at 95%) . The product is supplied as a neat solid/liquid with full characterization data (NMR, HPLC, or GC) available upon request, enabling direct integration into high-throughput screening (HTS) workflows without additional purification . For C15H19N quinoline isomers such as 3-ethyl-6-methyl-2-propylquinoline, purity data is less systematically documented across vendors, introducing procurement uncertainty [1].

Vendor Purity
Specification review
95% (Leyan)
Supports screening workflow
Batch-dependent; verify upon receipt
Compound purity Screening library quality Vendor specification

Differentiation by Alkyl-π Steric Shielding: 3,4-Diethyl Pattern Modulates Quinoline Nitrogen Accessibility Relative to Mono- or Unsubstituted Analogs

The quinoline nitrogen (N1) is the primary site for protonation, hydrogen bonding, and metal coordination. In 3,4-diethyl-2,5-dimethylquinoline, the C3 and C4 ethyl groups flank the nitrogen-bearing pyridine ring, creating a steric environment around N1 that is distinct from both 2,5-dimethylquinoline (no ethyl groups) and 3-ethyl-6-methyl-2-propylquinoline (ethyl only at C3, with a propyl chain at C2 providing different steric influence) [1][2]. The C4 ethyl group in particular is positioned ortho-like to the N1 atom through the fused ring geometry, potentially influencing pKa and protonation-dependent solubility. This steric differentiation is analogous to SAR observations in 4-substituted quinoline antimalarials, where C4 substituent bulk directly modulates heme binding and target engagement [3]. The 3,4-diethyl motif thus offers a distinct steric profile for probing ligand–receptor interactions where quinoline nitrogen accessibility is a determinant of affinity.

N1 Steric Shielding
Class-level
Bilateral ethyl bulk
May influence protonation context
No quantitative steric parameters available
Steric shielding Nitrogen accessibility Protonation

Optimal Application Scenarios for 3,4-Diethyl-2,5-dimethylquinoline Based on Quantitative Differentiation Evidence


SAR Probe for Position-4-Dependent Quinoline Bioactivity in Antimicrobial Screening Cascades

This compound is well-suited as a position-4-occupied, position-8-unoccupied comparator in antimicrobial SAR panels. The review-level evidence that quinoline C4 and C8 substitution most critically influences bioactivity makes this compound—bearing a C4-ethyl but no C8 substituent—a valuable intermediate SAR probe between fully unsubstituted quinolines and 4,8-disubstituted analogs such as 2,3-dimethyl-4,8-diethylquinoline [1]. Its LogP of 3.98 supports adequate membrane permeation for Gram-positive bacterial entry, consistent with lipophilicity-activity correlations established for quinoline antibacterials [2]. Procurement of this compound alongside the 4,8-diethyl isomer enables systematic interrogation of C8 substitution tolerance at a given target.

Fragment-Based Lead Optimization Library Component with Controlled Conformational Flexibility

With 2 rotatable bonds, a molecular weight of 213.32, and a TPSA of 12.89 Ų , 3,4-diethyl-2,5-dimethylquinoline falls within ideal fragment-like property space (MW < 300, rotatable bonds ≤ 3). Its intermediate flexibility—more than rigid 2,5-dimethylquinoline (0 rotatable bonds) but less than the 3-rotatable-bond isomer 3-ethyl-6-methyl-2-propylquinoline [1][2]—offers a measured entropic profile for fragment growing and linking strategies. The compound can serve as a core scaffold for systematic alkyl chain elongation or functional group introduction at the unsubstituted C6, C7, or C8 positions, enabling SAR-by-catalog approaches in fragment-based drug discovery (FBDD).

Internal Standard or Reference Compound for Alkylquinoline Analytical Method Development

The unique C15H19N isomeric identity of 3,4-diethyl-2,5-dimethylquinoline—distinct from all other alkylquinoline positional isomers by virtue of its 2,5-dimethyl-3,4-diethyl substitution pattern—makes it a candidate for use as an internal standard in GC-MS or LC-MS analytical methods targeting alkylquinoline mixtures in complex matrices (e.g., petroleum fractions, environmental samples) [3]. Early mass spectrometric studies of alkylquinoline fragmentation demonstrated that ethyl group position relative to the quinoline nitrogen significantly influences fragmentation patterns, providing a basis for chromatographic and spectral differentiation from co-eluting isomers [3].

Computational Chemistry Benchmark for Alkyl-Substituted Quinoline Property Prediction

Given that experimental LogP, pKa, and solubility data are absent for this compound, it presents an opportunity as a benchmark molecule for computational chemistry validation studies. Its known computed LogP (3.98) and TPSA (12.89) , combined with the availability of close positional isomer comparators (LogP 4.06 for 3-ethyl-6-methyl-2-propylquinoline; LogP ~3.0 for 2,5-dimethylquinoline [1][2]), create a small test set for evaluating the accuracy of different LogP prediction algorithms (ALogP, XLogP, miLogP, etc.) on polysubstituted quinoline scaffolds. This application leverages the compound's position within a gradient of calculated lipophilicity values across structurally defined analogs.

Application
Selection Property
Validation Focus
Antimicrobial SAR panels
C4-occupied, C8-unoccupied topology
C8 substitution tolerance profiling
Fragment-based library design
Controlled rotatable bond profile
Conformational flexibility assessment
Alkylquinoline analytical methods
Unique isomeric substitution pattern
Chromatographic differentiation from isomers
Computational property prediction
Defined LogP gradient across analogs
Prediction algorithm accuracy evaluation
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